molecular formula C9H10N2O B14379002 3-(4H-1,4-Oxazocin-4-yl)propanenitrile CAS No. 89462-55-5

3-(4H-1,4-Oxazocin-4-yl)propanenitrile

Cat. No.: B14379002
CAS No.: 89462-55-5
M. Wt: 162.19 g/mol
InChI Key: YDPACWZUARGVLG-UHFFFAOYSA-N
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Description

3-(4H-1,4-Oxazocin-4-yl)propanenitrile is a chemical compound with a unique structure that includes an oxazocin ring. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the use of secondary amides with acyl chlorides under mild conditions, catalyzed by iridium . These methods offer good yields and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for scalability and efficiency. The use of microwave conditions has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,4-Oxazocin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro analogs, and polysubstituted dihydropyrroles .

Scientific Research Applications

3-(4H-1,4-Oxazocin-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by the oxazocin ring, which can form stable complexes with metal ions and other cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,4-Oxazocin-4-yl)propanenitrile is unique due to its oxazocin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

89462-55-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(1,4-oxazocin-4-yl)propanenitrile

InChI

InChI=1S/C9H10N2O/c10-4-3-6-11-5-1-2-8-12-9-7-11/h1-2,5,7-9H,3,6H2

InChI Key

YDPACWZUARGVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=COC=C1)CCC#N

Origin of Product

United States

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